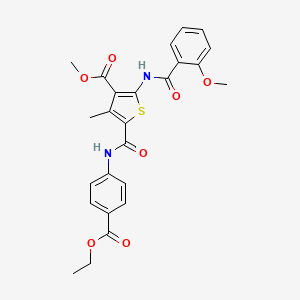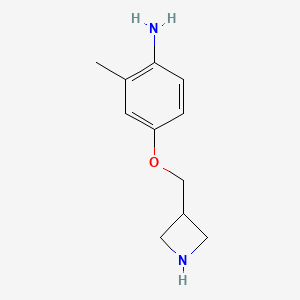![molecular formula C36H69NO4 B12070590 (E)-N-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyoctadec-9-enamide](/img/structure/B12070590.png)
(E)-N-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyoctadec-9-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyoctadec-9-enamide is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl groups and double bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyoctadec-9-enamide typically involves multi-step organic reactions. One common method includes the use of fatty acid derivatives as starting materials. The process may involve the following steps:
Hydroxylation: Introduction of hydroxyl groups to the fatty acid chain.
Amidation: Formation of the amide bond through the reaction of the hydroxylated fatty acid with an amine.
Isomerization: Ensuring the correct (E)-configuration of the double bonds through catalytic isomerization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction conditions is crucial to achieve the desired product efficiently.
Análisis De Reacciones Químicas
Types of Reactions
(E)-N-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyoctadec-9-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The double bonds can be reduced to single bonds using hydrogenation techniques.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Saturated amides.
Substitution: Various substituted amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(E)-N-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyoctadec-9-enamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in cellular signaling pathways.
Medicine: Investigated for its therapeutic potential in treating certain diseases.
Industry: Utilized in the formulation of specialized materials and coatings.
Mecanismo De Acción
The mechanism of action of (E)-N-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyoctadec-9-enamide involves its interaction with specific molecular targets and pathways. The hydroxyl groups and double bonds play a crucial role in its binding affinity and reactivity. The compound may modulate enzymatic activity or interact with cellular receptors, leading to downstream effects on cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
(E)-N-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyoctadec-9-enamide: shares structural similarities with other hydroxylated fatty acid amides.
(E)-N-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyhexadec-9-enamide: Differing by the length of the carbon chain.
(E)-N-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxydec-9-enamide: Differing by the position of the hydroxyl groups.
Uniqueness
The unique combination of hydroxyl groups and double bonds in this compound provides distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not fulfill.
Propiedades
Fórmula molecular |
C36H69NO4 |
|---|---|
Peso molecular |
579.9 g/mol |
Nombre IUPAC |
(E)-N-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyoctadec-9-enamide |
InChI |
InChI=1S/C36H69NO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35(40)36(41)37-33(32-38)34(39)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17,19,28,30,33-35,38-40H,3-16,18,20-27,29,31-32H2,1-2H3,(H,37,41)/b19-17+,30-28+ |
Clave InChI |
OGMXRWJJGUINGB-ZMRZAFNSSA-N |
SMILES isomérico |
CCCCCCCCCCCCC/C=C/C(C(CO)NC(=O)C(CCCCCC/C=C/CCCCCCCC)O)O |
SMILES canónico |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)C(CCCCCCC=CCCCCCCCC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(7S,8R,9S,10S,15S,16S,19S,20R,23S,24R,26S,28S,30S,31S,32R,33S,34R,36S,38S,42S)-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-3,7,9,15,19,21,31,33-octamethyl-42-[(1R)-1-[(2R)-5-oxooxolan-2-yl]ethyl]-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one](/img/structure/B12070510.png)





![(5S,6S)-6-Phenyl-5-{4-[2-(pyrrolidin-1-YL)ethoxy]phenyl}-5,6,7,8-tetrahydronaphthalen-2-OL hydrochloride](/img/structure/B12070535.png)
![4-[(Cyclobutylmethoxy)methyl]piperidine](/img/structure/B12070536.png)





![O-[2-(4-bromophenyl)ethyl]hydroxylamine](/img/structure/B12070581.png)
